2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a cyclic carboxylic acid often considered a structural analog of valproic acid (VPA) [, ]. It serves as a key building block in organic synthesis, particularly in medicinal chemistry research [, ]. TMCA derivatives have shown promising biological activities, prompting further investigation into their potential applications [, , ].
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid can be achieved through several methods:
The molecular structure of 2,2,3,3-tetramethylcyclopropanecarboxylic acid features:
The structural formula can be represented as follows:
The primary chemical reactions involving 2,2,3,3-tetramethylcyclopropanecarboxylic acid include:
The mechanism of action for the use of 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a phase transfer catalyst involves:
This catalytic behavior significantly reduces reaction times and increases yields compared to traditional methods without catalysts .
The physical and chemical properties of 2,2,3,3-tetramethylcyclopropanecarboxylic acid include:
The applications of 2,2,3,3-tetramethylcyclopropanecarboxylic acid are diverse:
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) represents a strategically engineered cyclopropane derivative with significant implications in medicinal chemistry and organic synthesis. Characterized by its highly substituted cyclopropane ring, this compound serves as a conformationally restricted analog of valproic acid, designed to mitigate the hepatotoxic and teratogenic liabilities associated with the parent antiepileptic drug while retaining biological activity. The structural rigidity imparted by its four methyl groups confers unique steric and electronic properties that influence both its physicochemical behavior and interactions with biological targets.
2,2,3,3-Tetramethylcyclopropanecarboxylic acid (Chemical Formula: C₈H₁₄O₂; CAS Registry Number: 301566-29-8; IUPAC name: 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid) features a strained cyclopropane ring with geminal dimethyl substitutions at both carbon positions adjacent to the carboxylic acid-bearing carbon. This quaternary carbon configuration creates significant steric encumbrance, influencing the molecule’s conformational flexibility and dipole moment. Key structural parameters include:
The compound’s structural identity is further defined by canonical representations:
Table 1: Fundamental Physicochemical Properties of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 142.20 g/mol | - |
Melting Point | 120–121 °C | Literature value [3] |
Functional Group | Carboxylic acid | - |
LogP (Estimated) | ~2.1 | Calculated (Lipinski method) |
Water Solubility | Low | Experimental observation |
The development of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid emerged from systematic efforts to overcome the limitations of valproic acid (2-propylpentanoic acid), a broad-spectrum antiepileptic drug with known hepatotoxicity and teratogenicity linked partly to its metabolism generating unsaturated species (e.g., 4-ene-valproic acid). Early cyclic analogs of valproic acid identified 2,2,3,3-Tetramethylcyclopropanecarboxylic acid as a metabolically stable candidate due to the absence of β-hydrogens susceptible to dehydrogenation – a key pathway implicated in valproic acid’s toxicity [1].
Significant advancement occurred through targeted medicinal chemistry programs exploring cyclopropane carboxylates. Shimshoni et al. documented its synthesis via cyclopropanation pathways, starting from precursors like tetramethylallyl derivatives, followed by oxidative carboxylation or hydrolysis. A pivotal route involves converting the precursor acid to its acyl chloride (TMC-Cl) using thionyl chloride (SOCl₂), enabling subsequent amide coupling reactions critical for generating bioactive derivatives [1]:
Synthesis Protocol (Representative): 1. Conversion of TMCA to TMC-Cl: TMCA + SOCl₂ → TMC-Cl (in refluxing conditions). 2. Schotten-Baumann Amidation: TMC-Cl + Amine → TMCA Amide Derivative (in CH₂Cl₂, RT).
Table 2: Key Research Milestones in 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Chemistry
Year | Development | Reference/Context |
---|---|---|
~2000s | Initial synthesis as valproic acid analog | Anticonvulsant SAR studies [1] |
2008 | Anticonvulsant evaluation of aromatic amide derivatives | European Journal of Medicinal Chemistry [1] |
Ongoing | Application as synthon for CNS-active compounds | Commercial supplier documentation [3] |
Acknowledgement by the NIH-NINDS Anticonvulsant Screening Program further validated its pharmacological relevance, highlighting derivatives with enhanced potency over valproic acid in rodent seizure models [1].
2,2,3,3-Tetramethylcyclopropanecarboxylic acid holds dual significance:
Organic Synthesis: The sterically congested cyclopropane ring presents synthetic challenges, making TMCA a valuable building block for studying steric effects on reaction kinetics (e.g., nucleophilic substitution, decarboxylation) and stereoselective transformations. Its acyl chloride is particularly versatile, facilitating C–N and C–O bond formations to yield amides, esters, and heterocyclic hybrids under mild conditions [1] [3].
Medicinal Chemistry: TMCA serves as a critical scaffold in designing novel central nervous system (CNS) agents. Its incorporation into amide derivatives, exemplified by compounds like 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMCU), demonstrated substantial improvements in preclinical anticonvulsant activity:
Table 3: Biological Activity of Representative 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives
Derivative | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | Therapeutic Index |
---|---|---|---|
Valproic Acid (Reference) | >300 | >300 | Low |
TMCU | ~17.6* | ~42.9* | Improved |
Compound 21 | Most potent | Not reported | High |
* Estimated based on potency multiples versus valproic acid reported in [1].
Furthermore, TMCA’s physicochemical profile aligns with drug-likeness paradigms:
Its role extends beyond epilepsy; research explores TMCA derivatives for histone deacetylase inhibition and cytotoxic activity against tumor cells, underscoring its versatility as a privileged scaffold in pharmacotherapy [3]. The prevention of hepatotoxic metabolite formation via its quaternary carbon architecture remains a key structural advantage driving continued investigation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1